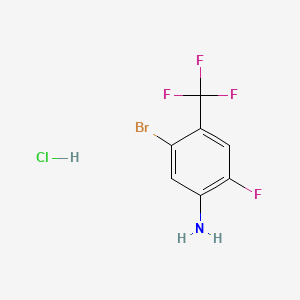
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride is a chemical compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the halogenation of aniline derivatives followed by the introduction of fluorine and trifluoromethyl groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, making it a compound of interest in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring. The combination of bromine, fluorine, and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H5BrClF4N |
|---|---|
Poids moléculaire |
294.47 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H4BrF4N.ClH/c8-4-2-6(13)5(9)1-3(4)7(10,11)12;/h1-2H,13H2;1H |
Clé InChI |
DLDDZXUOZILPAY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)N)Br)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















